molecular formula C₁₅H₁₂N₂O₂ B1141262 5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime CAS No. 209984-31-6

5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime

Cat. No. B1141262
M. Wt: 252.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel method for the synthesis of 5H-dibenz[b,f]azepine derivatives has been developed, highlighting the versatility and efficiency of these processes. One approach involves the palladium-catalyzed homocoupling of benzamides via ortho-selective double C-H bond activation, leading to the formation of 5H-dibenzo[c,e]azepine-5,7(6H)-diones in satisfactory to excellent yields in one pot (Kondapalli, Yu, Yamamoto, & Bao, 2017). Another innovative process for the synthesis of 5H-dibenz[b,f]azepine involves reflux with triphosgene in toluene, followed by bromination and dehydrobromination, concluding with the removal of the chloroformyl group (Ying-qi, 2008).

Molecular Structure Analysis

The crystal structure and spectral studies of 5-methyl-5H-dibenzo[b,f]azepine and its derivatives reveal that the azepine ring adopts a boat conformation. Detailed analysis using single crystal X-ray diffraction method, alongside Hirshfeld surfaces computational method, provides insight into the molecular conformation and interaction patterns within these compounds (Shankar, Manjunath, Kumar, Pampa, Sadashiva, & Lokanath, 2014).

Chemical Reactions and Properties

The chemical reactions and properties of 5H-dibenz[b,f]azepines include a variety of skeletal reorganization processes accompanied by hydrogen transfers. Metastable ion studies, exact mass measurements, and deuterated analogues have been utilized to investigate the electron impact induced fragmentation patterns of these compounds, revealing complex mechanisms of action (Al-Showaier, Hallberg, Schram, & Martin, 1986).

Physical Properties Analysis

The physical properties of 5H-dibenz[b,f]azepine derivatives have been characterized through various methods, including FT-IR and NMR spectroscopy. These studies provide valuable information on the conformational dynamics and stability of these compounds in different environments, contributing to a deeper understanding of their behavior and potential applications (Osman, Mohammad, Yeap, & Adam, 2011).

Chemical Properties Analysis

The antioxidant properties of novel 5H-dibenz[b,f]azepine derivatives have been evaluated in various in vitro model systems, demonstrating their potential as therapeutic agents. These compounds exhibit significant scavenging effects on free radicals and inhibition of lipid peroxidation, highlighting their chemical reactivity and potential benefits in medical and pharmaceutical research (Vijay Kumar & Naik, 2010).

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

Research indicates that derivatives of 5H-dibenzazepine demonstrate significant anti-inflammatory and analgesic activities in rodent models. For instance, specific derivatives have shown to inhibit induced edema and the writhing reflex in mice, with activities comparable to standard drugs like indomethacin and phenylbutazone. These compounds also exhibit anti-arthritic and anti-gout activities in rodent models, suggesting their potential in treating inflammatory diseases (Hall et al., 1990).

Synthesis and Chemical Properties

The synthesis and chemical properties of 5H-dibenzazepine derivatives have been extensively studied. Techniques such as palladium-catalyzed double C-H bond activation have been developed for the synthesis of 5H-dibenzo[c,e]azepine-5,7(6H)-diones, showcasing the chemical versatility and accessibility of these compounds from simple precursors (Kondapalli et al., 2017). Additionally, studies on oxidative elimination reactions provide insights into the synthesis, properties, and reactions of 5H-Dibenzazepines, highlighting their thermodynamic stability and chemical reactivity (Kreher & Gerhardt, 1981).

Antioxidant Properties

Novel 5H-dibenzazepine derivatives have been synthesized and evaluated for their antioxidant properties in various in vitro models. These studies reveal that certain derivatives containing aminophenols and substituted aminophenols exhibit significant antioxidant activities, indicating their potential use in combating oxidative stress-related diseases (Vijay Kumar & Naik, 2010).

Anticancer Activities

Derivatives of 5H-dibenzo[b,e]azepine containing 1,3,4-oxadiazole units have been designed and synthesized, with some showing potent anti-proliferative effects against cancer cell lines, such as OVCAR-3. These findings suggest the potential application of these compounds in developing new anticancer therapies (He et al., 2018).

Hypolipidemic Activity

Research also explores the hypolipidemic activity of 6-substituted derivatives of 6,7-dihydro-5H-dibenz[c,e]azepine, demonstrating their effectiveness in reducing cholesterol and triglyceride levels in rodents. These studies suggest the potential of these compounds in treating lipid metabolism disorders (Hall, Murthy, & Wyrick, 1986).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statement P261 is also mentioned .

properties

IUPAC Name

(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16-19)15(17)18/h2-9,19H,1H3/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRCJTODZXUHRW-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(=NO)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3/C(=N/O)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.